2-Methoxypentan-1-ol

概要

説明

2-Methoxypentan-1-ol is an organic compound with the molecular formula C6H14O2. It is a colorless liquid with a mild, pleasant odor and is soluble in many organic solvents. This compound is used in various industrial and research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxypentan-1-ol can be synthesized through several organic synthesis routes. One common method involves the reaction of 2-pentanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor system. This method allows for the efficient production of the compound with high purity. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

化学反応の分析

Types of Reactions: 2-Methoxypentan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methoxypentanal or further to 2-methoxypentanoic acid.

Reduction: Reduction reactions can convert it to 2-methoxypentane.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed:

Oxidation: 2-Methoxypentanal, 2-Methoxypentanoic acid

Reduction: 2-Methoxypentane

Substitution: Various substituted pentanols depending on the nucleophile used.

科学的研究の応用

Chemistry

- Solvent and Intermediate : 2-Methoxypentan-1-ol serves as a solvent in various chemical reactions and as an intermediate in organic synthesis. Its unique properties allow it to dissolve a wide range of compounds, facilitating chemical reactions that require specific solvent characteristics.

Biology

- Biochemical Assays : The compound is used as a reagent in biochemical assays, particularly in studies involving enzyme kinetics. Its ability to interact with biological targets makes it suitable for exploring enzyme activity and metabolic pathways.

Medicine

- Therapeutic Research : Investigations into the potential therapeutic effects of this compound are ongoing. It is being studied as a precursor in drug synthesis, where its chemical structure can be modified to develop new pharmaceuticals.

Industry

- Fragrance and Flavor Production : The compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. Additionally, it serves as a solvent in coatings and adhesives, enhancing product performance.

Case Study 1: Use in Organic Synthesis

A study demonstrated the effectiveness of this compound as a solvent in synthesizing complex organic molecules. The compound facilitated reactions that required specific solubility parameters, leading to higher yields compared to traditional solvents.

Case Study 2: Biochemical Assays

In enzyme kinetics studies, researchers utilized this compound to investigate the activity of specific enzymes. The results indicated that the compound enhanced enzyme stability and activity, providing insights into metabolic processes.

作用機序

The mechanism by which 2-Methoxypentan-1-ol exerts its effects involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The pathways involved include typical organic reaction mechanisms such as nucleophilic substitution and oxidation-reduction processes.

類似化合物との比較

2-Methoxypentane: Similar in structure but lacks the hydroxyl group.

1-Methoxypentane: An isomer with the methoxy group on the first carbon.

2-Methyl-1-pentanol: Similar molecular weight but different functional groups.

Uniqueness: 2-Methoxypentan-1-ol is unique due to its combination of a methoxy group and a hydroxyl group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific solvent characteristics and reactivity profiles.

生物活性

2-Methoxypentan-1-ol, a branched-chain alcohol, is characterized by its methoxy group and pentanol backbone. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

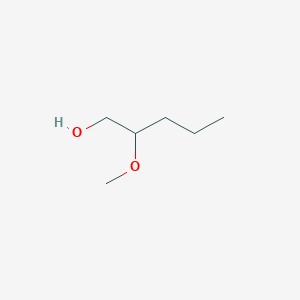

This compound has the following structural formula:

This compound features a hydroxyl group (-OH) and a methoxy group (-OCH₃), which influence its solubility and reactivity. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes. The methoxy group enhances lipophilicity, which may facilitate cell membrane penetration and influence pharmacokinetic properties. Research indicates that the compound may modulate enzyme functions, potentially affecting metabolic pathways.

Enzyme Interaction

Studies have shown that this compound can act as a substrate or inhibitor for certain enzymes. For instance, it has been investigated for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound's unique structure allows it to interact with these enzymes differently compared to other alcohols.

Antioxidant Activity

Recent research has highlighted the antioxidant properties of this compound. In vitro studies demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity suggests potential applications in preventing oxidative damage related to various diseases.

Case Study 1: Antioxidant Properties

In a study published in Toxicological Sciences, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an IC50 value comparable to known antioxidants, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Case Study 2: Enzyme Modulation

A separate investigation focused on the modulation of cytochrome P450 enzymes by this compound. Results indicated that the compound could inhibit specific isoforms of these enzymes, leading to altered drug metabolism profiles. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens involving this compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-1-propanol | C4H10O2 | Moderate antioxidant activity |

| 5-Methoxypentan-1-ol | C6H14O3 | Less potent than this compound |

| 3-Methylpentan-1-ol | C6H14O | Limited biological studies |

The comparison illustrates that while other methoxy-containing alcohols exhibit some biological activities, this compound stands out due to its potent antioxidant properties and enzyme modulation capabilities.

特性

IUPAC Name |

2-methoxypentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-3-4-6(5-7)8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWLUEYOKURLOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。